molecular formula C11H11BrN2 B1528776 3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 1021910-58-6

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No. B1528776
M. Wt: 251.12 g/mol
InChI Key: SADHFLDUJLSDPH-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a chemical compound with the CAS Number: 2404734-22-9 . It has a molecular weight of 265.15 . The compound is liquid in physical form and is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

As mentioned earlier, “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a liquid at room temperature and is stored at 2-8°C . It has a molecular weight of 265.15 .

Scientific Research Applications

Photoinduced Tautomerization

Studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, closely related to the query compound, reveal their ability to undergo photoinduced tautomerization. This phenomenon includes excited-state intramolecular and intermolecular proton transfers, providing insights into their photophysical properties and potential applications in developing photoswitchable materials (Vetokhina et al., 2012).

Metal Complexes Synthesis

Reactions of similar pyridine derivatives with RuCl3 and NiCl2/NiBr2 have led to the formation of metal complexes. These studies not only explore the coordination chemistry of these compounds but also their reactivity and potential applications in catalysis and biological studies (Omondi et al., 2018), (Nyamato et al., 2016).

Antioxidant Properties

A series of 6-substituted-2,4-dimethyl-3-pyridinols, incorporating structural motifs similar to the query compound, have been synthesized and evaluated for their antioxidant properties. This research provides a basis for developing new phenolic chain-breaking antioxidants with potential applications in pharmaceuticals and materials science (Wijtmans et al., 2004).

Polyheterocyclic Systems

Utilizing a precursor structurally related to the query compound, new polyheterocyclic ring systems have been synthesized. These compounds show potential for diverse applications, including materials science and drug development, due to their unique structural features and properties (Abdel‐Latif et al., 2019).

Hyperbranched Polyelectrolytes

Derivatives of pyridine, akin to the query compound, have been used to synthesize hyperbranched polyelectrolytes. This research highlights the potential of these compounds in creating new materials with applications in water purification, drug delivery systems, and as functional coatings (Monmoton et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADHFLDUJLSDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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